![molecular formula C15H26ClNO3Si B14471610 N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine CAS No. 69957-59-1](/img/structure/B14471610.png)
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a silanamine core with three isopropoxy groups and a 4-chlorophenyl group attached to the nitrogen atom. Its distinct structure allows it to participate in a variety of chemical reactions and makes it useful in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine typically involves the reaction of 4-chloroaniline with a silane compound that has three isopropoxy groups. One common method involves the use of chlorosilanes and isopropanol under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the silanamine core.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the 4-chlorophenyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate
- 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
Uniqueness
N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine stands out due to its silanamine core with three isopropoxy groups, which is not commonly found in similar compounds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other compounds may not be suitable for.
Properties
CAS No. |
69957-59-1 |
|---|---|
Molecular Formula |
C15H26ClNO3Si |
Molecular Weight |
331.91 g/mol |
IUPAC Name |
4-chloro-N-tri(propan-2-yloxy)silylaniline |
InChI |
InChI=1S/C15H26ClNO3Si/c1-11(2)18-21(19-12(3)4,20-13(5)6)17-15-9-7-14(16)8-10-15/h7-13,17H,1-6H3 |
InChI Key |
WCJYUJLAABMYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](NC1=CC=C(C=C1)Cl)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


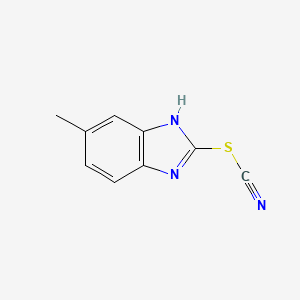

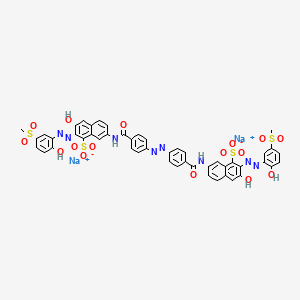
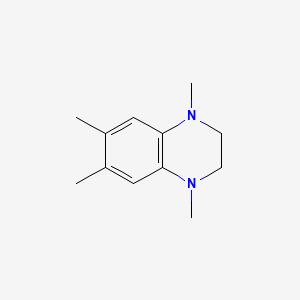

![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)

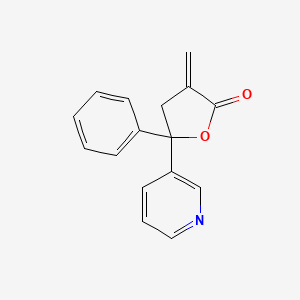
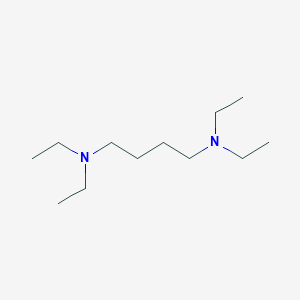
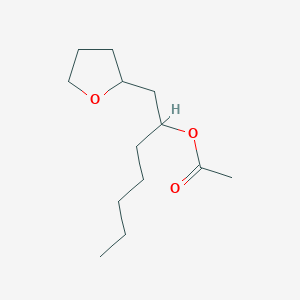
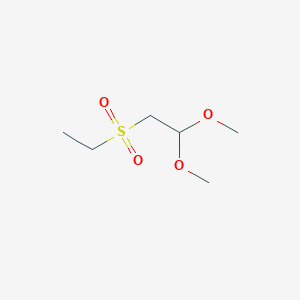
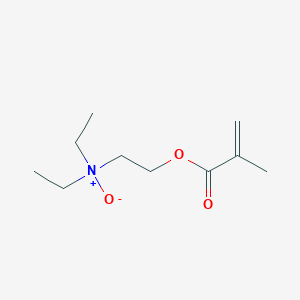
![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
